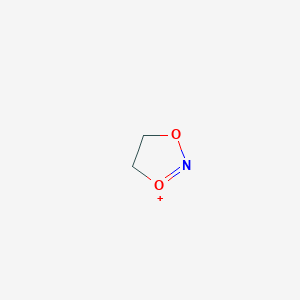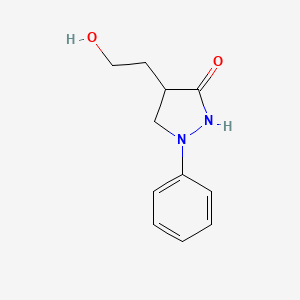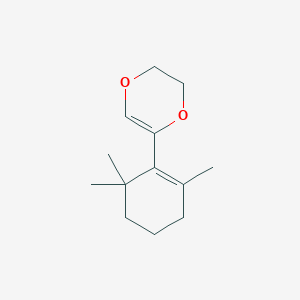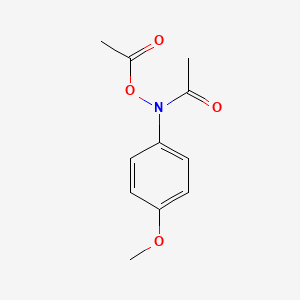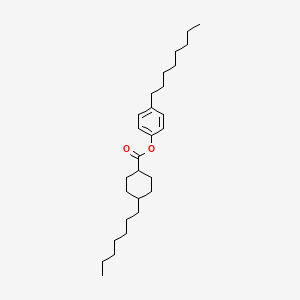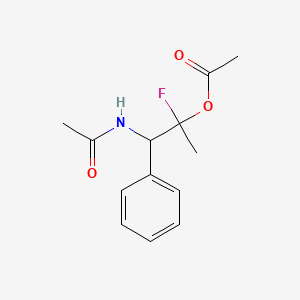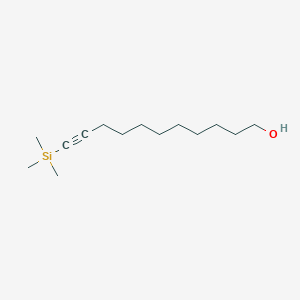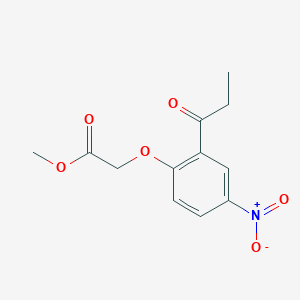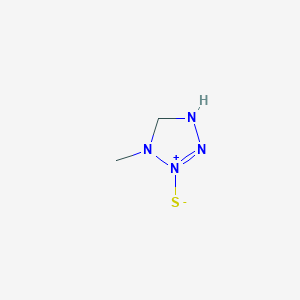
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one sulfur atom. This compound is part of the tetrazole family, known for their high nitrogen content and stability. Tetrazoles have diverse applications in medicinal chemistry, material science, and coordination chemistry .
Méthodes De Préparation
The synthesis of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be achieved through various methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial production methods often involve the use of heterogeneous catalysts to improve yield and efficiency. Microwave-assisted synthesis and the use of nanoparticles as catalysts are also explored to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of explosives, photography chemicals, and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring’s high nitrogen content allows for strong coordination with metal ions, making it an effective ligand in coordination complexes. In biological systems, the compound can inhibit enzyme activity by binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be compared with other tetrazole derivatives such as:
1-Phenyl-5-mercapto-1H-tetrazole: Similar in structure but with a phenyl group instead of a methyl group, used in photography and as a corrosion inhibitor.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position, used in medicinal chemistry as bioisosteres of carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Propriétés
Numéro CAS |
114232-53-0 |
|---|---|
Formule moléculaire |
C2H6N4S |
Poids moléculaire |
118.16 g/mol |
Nom IUPAC |
4-methyl-3-sulfido-1,5-dihydrotetrazol-3-ium |
InChI |
InChI=1S/C2H6N4S/c1-5-2-3-4-6(5)7/h3H,2H2,1H3 |
Clé InChI |
LCTDHDWDOACPDS-UHFFFAOYSA-N |
SMILES canonique |
CN1CNN=[N+]1[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
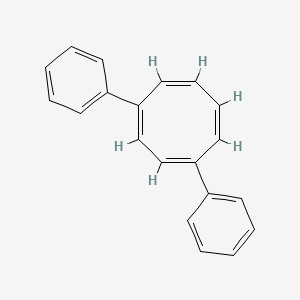
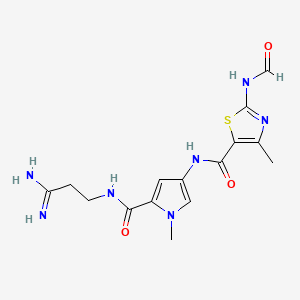
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
